H-DL-Abu-OH

Enzyme Substrate Specificity Valine Dehydrogenase Comparative Kinetics

Select H-DL-Abu-OH when structural analogy falls short. Unlike alanine, norvaline, or valine, this racemic DL-2-aminobutyric acid delivers quantifiably superior performance: 158% relative activity in VDH2 dehydrogenase assays vs. 100% for native valine, enabling robust positive controls. For chiral resolution, enzymatic deracemization yields L-2-aminobutyric acid at 99.5% enantiomeric excess, streamlining pharmaceutical intermediate synthesis. Thermodynamic ionization constants validated at 175–275 °C (10 MPa) support high-temperature aqueous modeling, a capability not replicated by norvaline. Surface tension data classify it as a hydrophobic model solute. Ensure batch-to-batch reproducibility with validated purity and traceable analytical documentation.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 2835-81-6
Cat. No. B166105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Abu-OH
CAS2835-81-6
Synonyms(2S)-2-aminobutanoic acid
2-aminobutanoic acid
2-aminobutyric acid
alpha-aminobutyric acid
alpha-aminobutyric acid, (+-)-isomer
alpha-aminobutyric acid, (R)-isomer
alpha-aminobutyric acid, (S)-isomer
butyrine
butyrine, (+-)-isomer
butyrine, (R)-isomer
butyrine, (S)-isomer
homoalanine
L-2-aminobutyric acid
l-homoalanine
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyQWCKQJZIFLGMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Abu-OH (DL-2-Aminobutyric Acid): Technical Baseline for Scientific Procurement


H-DL-Abu-OH (CAS 2835-81-6), also known as DL-2-aminobutyric acid, is a non-proteinogenic alpha-amino acid existing as a racemic mixture of D- and L-enantiomers [1]. It is a monocarboxylic acid derivative of butyric acid, characterized by a single amino substituent at the second carbon position. This compound serves as a versatile chiral intermediate and building block in peptide synthesis and pharmaceutical manufacturing, due to the presence of both enantiomers . Its distinct physicochemical profile—including specific enzyme substrate properties and unique behavior in hydrothermal systems—establishes its role beyond that of a generic amino acid analog.

H-DL-Abu-OH: Why Generic Amino Acid Substitution Introduces Experimental Risk


Substituting H-DL-Abu-OH with a structurally similar amino acid like alanine, norvaline, or valine is not trivial. Despite their shared classification, these compounds exhibit markedly different behaviors in critical research and industrial contexts. For instance, the difference of a single methylene group drastically alters enzyme substrate specificity, with 2-aminobutyric acid demonstrating over 19-fold higher activity in certain dehydrogenase assays compared to alanine [1]. Similarly, its thermodynamic ionization constants diverge significantly from norvaline under extreme conditions [2]. These quantifiable differences in enzymatic processing, physical chemistry, and chiral resolution underscore why procurement decisions based solely on structural analogy can compromise experimental reproducibility and process efficiency.

H-DL-Abu-OH: Quantitative Evidence for Differentiated Performance Against Analogs


H-DL-Abu-OH Displays 19-Fold Higher Enzyme Activity than Alanine in Valine Dehydrogenase Assays

In a comparative study of valine dehydrogenase (VDH) isozymes, L-2-aminobutyrate demonstrated dramatically higher relative activity compared to L-alanine. This difference is particularly pronounced with the VDH2 isozyme, where the activity of 2-aminobutyrate is nearly 20 times greater [1].

Enzyme Substrate Specificity Valine Dehydrogenase Comparative Kinetics

H-DL-Abu-OH Exceeds Valine as a Substrate for Valine Dehydrogenase VDH2

Data from a direct enzymatic comparison reveals that L-2-aminobutyrate is not merely a substitute for valine but a superior substrate for the VDH2 isozyme, exhibiting a relative activity 58% higher than the enzyme's native substrate [1].

Enzyme Kinetics Substrate Preference Valine Dehydrogenase

H-DL-Abu-OH Exhibits Distinct Ionization Behavior vs. Norvaline Under Hydrothermal Conditions

A direct comparative study of ionization constants under hydrothermal conditions (175-275 °C, 10 MPa) demonstrated that H-DL-Abu-OH and DL-norvaline, which differ by a single methylene group, have distinct thermodynamic properties. The first ionization constant (pKa,COOH) for H-DL-Abu-OH deviated from the predictions of the functional group additivity model, whereas the same constant for norvaline did not, indicating a unique nearest-neighbor interaction effect in H-DL-Abu-OH [1].

Hydrothermal Chemistry Thermodynamics Ionization Constants

H-DL-Abu-OH Enables Deracemization to High-Purity L-Enantiomer (99.5% ee) via D-AAO Catalysis

The racemic nature of H-DL-Abu-OH is a feature, not a flaw, in certain biocatalytic applications. An optimized deracemization process using immobilized D-amino acid oxidase (D-AAO) efficiently converts the D-enantiomer, leaving the L-enantiomer in high optical purity. The process yields L-2-aminobutyric acid with a comparable yield but slightly lower enantiomeric excess compared to L-2-aminovaleric acid [1].

Chiral Resolution Deracemization Biocatalysis

H-DL-Abu-OH is Classified as a Hydrophobic Solute, Unlike the Hydrophilic Glycine and Alanine

Measurements of surface tension as a function of mole fraction demonstrate that H-DL-Abu-OH behaves as a hydrophobic solute in water, a property it shares with norvaline and norleucine but not with glycine or alanine, which are classified as hydrophilic [1].

Surface Chemistry Physicochemical Property Hydrophobicity

H-DL-Abu-OH is Differentiated from L-Alanine in Biosynthetic Purification by Enzymatic Selectivity

The biosynthetic production of L-2-aminobutyric acid often yields L-alanine as a problematic byproduct due to their similar properties. A study demonstrated that alanine racemase can effectively discriminate between the two, selectively catalyzing the conversion of L-alanine to D-alanine while leaving L-2-aminobutyric acid untouched. This selective action enables a subsequent D-amino acid oxidase step to completely eliminate the alanine contaminant, achieving high-purity L-2-aminobutyric acid [1].

Bioprocess Engineering Enzymatic Resolution Chiral Synthesis

H-DL-Abu-OH: Validated Application Scenarios Based on Evidence


Enzymology Research Involving Valine Dehydrogenase

Investigators studying the kinetics and substrate specificity of valine dehydrogenase (VDH), particularly the VDH2 isozyme from *Streptomyces cinnamonensis*, should select H-DL-Abu-OH. Its relative activity (158%) is significantly higher than that of the native substrate valine (100%) and other analogs like alanine (8.3%), making it an ideal positive control or alternative substrate for activity assays and mechanistic studies [1].

Biocatalytic Production of Chiral Pharmaceutical Intermediates

Process chemists aiming to produce the high-value chiral synthon L-2-aminobutyric acid can utilize H-DL-Abu-OH as a cost-effective racemic feedstock. The established enzymatic deracemization method using immobilized D-amino acid oxidase provides the L-enantiomer in 99.5% enantiomeric excess, a purity level suitable for further pharmaceutical synthesis [1]. Furthermore, the selective enzymatic removal of L-alanine byproduct demonstrates a robust purification pathway for biosynthetically derived L-2-aminobutyric acid [2].

Studies of Molecular Behavior in Extreme Environments

Geochemists, astrobiologists, or chemical engineers modeling high-temperature aqueous systems (e.g., hydrothermal vents, industrial reactors) should procure H-DL-Abu-OH for experimental validation. Its ionization constants have been precisely determined from 175-275 °C at 10 MPa, revealing unique thermodynamic behavior not predicted by standard additivity models—a property not shared by its analog norvaline [1].

Physicochemical Investigations of Solute-Solvent Interactions

Researchers investigating the hydrophobic effect or the surface properties of amino acid solutions will find H-DL-Abu-OH a valuable model compound. Experimental surface tension data classifies it as a hydrophobic solute, in contrast to glycine and alanine, and its behavior has been characterized across a range of temperatures and electrolyte concentrations, providing a robust dataset for comparative studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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